Cas no 26464-05-1 (2-Bromo-3-methylbutyrylbromide)

2-Bromo-3-methylbutyryl bromide is a brominated acyl bromide compound commonly used as an intermediate in organic synthesis. Its reactive acyl bromide group enables efficient acylation reactions, while the bromine substituent at the α-position facilitates further functionalization, making it valuable for constructing complex molecular frameworks. The compound is particularly useful in pharmaceutical and agrochemical research for introducing branched alkyl or halogenated motifs. Its high reactivity requires careful handling under inert conditions, but this property also ensures efficient conversion in synthetic pathways. The steric influence of the methyl group may impart selectivity in certain reactions, offering advantages in controlled transformations.
2-Bromo-3-methylbutyrylbromide structure
26464-05-1 structure
Product name:2-Bromo-3-methylbutyrylbromide
CAS No:26464-05-1
MF:C5H8Br2O
MW:243.92442035675
CID:52939
PubChem ID:117311

2-Bromo-3-methylbutyrylbromide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-methylbutanoyl bromide
    • 2-Bromo-3-methylbutyryl bromide
    • Butanoyl bromide,2-bromo-3-methyl
    • EINECS 247-719-8
    • Butyrylbromide, 2-bromo-3-methyl- (6CI,8CI)
    • a-Bromoisovaleryl bromide
    • NS00050918
    • FT-0611575
    • 2-Bromo-iso-valeryl bromide
    • Bromisovalerylbromid
    • Butanoyl bromide, 2-bromo-3-methyl-
    • DTXSID60949345
    • SCHEMBL2852567
    • 2-BROMO-3-METHYLBUTYRYLBROMIDE
    • 26464-05-1
    • 2-Bromo-3-methylbutyrylbromide
    • Inchi: 1S/C5H8Br2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3
    • InChI Key: HFAUMPWMNPYULN-UHFFFAOYSA-N
    • SMILES: BrC(C(C)C)C(Br)=O

Computed Properties

  • Exact Mass: 241.89400
  • Monoisotopic Mass: 241.89419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 90.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3

Experimental Properties

  • PSA: 17.07000
  • LogP: 2.32740

2-Bromo-3-methylbutyrylbromide Security Information

  • Hazardous Material transportation number:UN3265

2-Bromo-3-methylbutyrylbromide Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

2-Bromo-3-methylbutyrylbromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AB31148-100mg
Butanoyl bromide, 2-bromo-3-methyl-
26464-05-1
100mg
$145.00 2024-04-20
TRC
B283655-250mg
2-Bromo-3-methylbutyrylbromide
26464-05-1
250mg
$ 775.00 2022-06-07
TRC
B283655-50mg
2-Bromo-3-methylbutyrylbromide
26464-05-1
50mg
$ 235.00 2022-06-07
TRC
B283655-100mg
2-Bromo-3-methylbutyrylbromide
26464-05-1
100mg
$ 390.00 2022-06-07

2-Bromo-3-methylbutyrylbromide Related Literature

Additional information on 2-Bromo-3-methylbutyrylbromide

2-Bromo-3-methylbutyrylbromide (CAS No. 26464-05-1): An Overview of Its Properties, Applications, and Recent Research

2-Bromo-3-methylbutyrylbromide (CAS No. 26464-05-1) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique bromine-containing structure, which imparts it with a range of chemical reactivity and potential applications. In this article, we will delve into the properties, synthesis methods, and recent research developments surrounding 2-Bromo-3-methylbutyrylbromide.

Chemical Structure and Properties

2-Bromo-3-methylbutyrylbromide is a brominated derivative of butyric acid. Its molecular formula is C5H9Br2O2, and it has a molecular weight of approximately 251.93 g/mol. The compound features a bromine atom at the α-position of the carbonyl group and another bromine atom at the β-position, along with a methyl group at the γ-position. This unique structural arrangement endows 2-Bromo-3-methylbutyrylbromide with several key properties:

  • Polarity: The presence of the carbonyl group and bromine atoms makes the compound polar, facilitating its solubility in polar solvents such as water and alcohols.
  • Reactivity: The bromine atoms are highly reactive, making 2-Bromo-3-methylbutyrylbromide an excellent electrophilic reagent in various organic reactions.
  • Stability: Despite its reactivity, the compound is relatively stable under standard laboratory conditions, although it should be stored in a cool, dry place to prevent degradation.

Synthesis Methods

The synthesis of 2-Bromo-3-methylbutyrylbromide can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of 3-methylbutyric acid using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction typically proceeds via an electrophilic substitution mechanism:

            3-Methylbutyric acid + Br2 → 2-Bromo-3-methylbutyric acid + HBr
            2-Bromo-3-methylbutyric acid + Br2/PBr3 → 2-Bromo-3-methylbutyrylbromide
        

This method is widely used due to its simplicity and high yield. However, alternative synthetic routes have also been explored to improve efficiency and reduce by-products. For instance, recent studies have investigated the use of catalytic systems to enhance the selectivity and yield of the bromination reaction.

Analytical Techniques

The characterization of 2-Bromo-3-methylbutyrylbromide can be performed using various analytical techniques to ensure its purity and identity. Common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure, including the positions of hydrogen and carbon atoms.
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within the molecule, such as the carbonyl group and bromine atoms.
  • Mass Spectrometry (MS): MS is employed to determine the molecular weight and confirm the presence of specific ions in the compound.
  • HPLC (High-Performance Liquid Chromatography):

HPLC is particularly useful for assessing the purity of synthesized samples and separating any impurities or by-products.

Potential Applications in Pharmaceutical Research strong > p > < p >The unique chemical properties of 2-Bromo-3-methylbutyrylbromide strong >make it a valuable intermediate in pharmaceutical research. Its reactivity allows it to participate in various synthetic transformations that can lead to the development of new drugs or drug candidates. For example, recent studies have explored its use in synthesizing prodrugs that can enhance drug delivery and bioavailability. p > < p >One notable application is in the synthesis of β-lactam antibiotics. The presence of bromine atoms in 2-Bromo-3-methylbutyrylbromide strong >can facilitate ring-forming reactions that are crucial for constructing β-lactam rings. This has led to the development of novel β-lactam derivatives with improved antibacterial activity against resistant strains. p > < p >Additionally,< strong > 2-Bromo-3-methylbutyrylbromide strong >has shown promise in the synthesis of anti-inflammatory agents. Research has demonstrated that compounds derived from this intermediate exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. p > < p >< strong >Recent Research Developments strong > p > < p >The scientific community continues to uncover new applications for 2-Bromo-3-methylbutyrylbromide strong >through ongoing research efforts. A recent study published in< em >Journal of Organic Chemistry em >investigated its use as a building block for synthesizing complex natural products with potential therapeutic value. The researchers successfully utilized 2-Bromo-3-methylbutyrylbromide strong >in a multi-step synthesis pathway to produce a novel alkaloid with antitumor activity. p > < p >Another area of active research involves exploring the environmental fate and toxicity of 2-Bromo-3-methylbutyrylbromide strong >and its derivatives. While these compounds are generally considered safe for laboratory use, understanding their behavior in environmental systems is crucial for ensuring their responsible use and disposal. p > < p >< strong >Conclusion strong > p > < p >< strong >2-Bromo-3-methylbutyrylbromide strong >(CAS No.< strong > 26464-05-1 strong >) is a versatile organic compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure endows it with valuable properties that make it an important intermediate in various synthetic transformations. Ongoing research continues to uncover new applications and improve our understanding of this compound's potential benefits and limitations. p > article > response >

Recommend Articles

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent